Cas no 851909-08-5 ((2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid)

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid structure
851909-08-5 structure
اسم المنتج:(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
كاس عدد:851909-08-5
وسط:C21H21NO4
ميغاواط:351.395745992661
MDL:MFCD03094925
CID:819805
PubChem ID:11537618

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)hex-5-enoic acid
    • (S)-N-FMOC-2-(3'-BUTENYL)GLYCINE
    • 5-Hexenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-
    • AK102989
    • Fmoc-2-(3-Butenyl)-L-Gly-OH
    • 3192AC
    • Fmoc-(2S)-2-Amino-5-Hexenoic Acid
    • FCH2726359
    • (S)-N-Fmoc-2-(3'-but enyl)glycine
    • (2S)-2-(Fmoc-amin
    • (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid (ACI)
    • F12107
    • (2S)-2-(Fmoc-amino)-5-hexenoic acid
    • AC-27580
    • DTXSID60468248
    • DS-3998
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
    • 851909-08-5
    • MFCD03094925
    • Fmoc-L-Homoallylglycine
    • AKOS016005306
    • SCHEMBL20876850
    • CS-W006887
    • (S)-N-Fmoc-2-(3'-butenyl)glycine,hplc purity >98%
    • EN300-1608789
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (Fmoc-L-Abu(Vinyl)-OH)
    • (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEX-5-ENOIC ACID
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoicacid
    • MDL: MFCD03094925
    • نواة داخلي: 1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
    • مفتاح Inchi: CPJQXKHZCVDRSX-IBGZPJMESA-N
    • ابتسامات: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCC=C

حساب السمة

  • نوعية دقيقة: 351.14705815g/mol
  • النظائر كتلة واحدة: 351.14705815g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 26
  • تدوير ملزمة العد: 8
  • تعقيدات: 498
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 75.6
  • إكسلوغ 3: 4.2

الخصائص التجريبية

  • كثيف: 1.222

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFH26-1G
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
851909-08-5 95%
1g
¥ 924.00 2023-04-13
eNovation Chemicals LLC
Y1103188-2.5g
(S)-N-Fmoc-2-(3'-butenyl)glycine
851909-08-5 95%
2.5g
$1310 2024-07-28
Chemenu
CM220577-100mg
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
851909-08-5 95%+
100mg
$*** 2023-03-30
Enamine
EN300-1608789-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
851909-08-5
0.1g
$1384.0 2023-05-24
AAPPTec
UFG102-1g
(S)-Fmoc-2-(3′-butenyl)glycine
851909-08-5
1g
$765.00 2024-05-21
Alichem
A019150315-1g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
851909-08-5 97%
1g
$582.40 2023-08-31
TRC
S234475-100mg
(S)-N-Fmoc-2-(3'-butenyl)glycine
851909-08-5
100mg
$ 210.00 2022-06-02
eNovation Chemicals LLC
Y1103188-5g
(S)-N-Fmoc-2-(3'-butenyl)glycine
851909-08-5 95%
5g
$2380 2024-07-28
abcr
AB440040-250 mg
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (Fmoc-L-Abu(Vinyl)-OH); .
851909-08-5
250MG
€247.30 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFH26-5G
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
851909-08-5 95%
5g
¥ 2,930.00 2023-04-13

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, 0 °C
1.2 1 h, 0 °C; 4 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability
Stymiest, Jake L.; Mitchell, Bryan F.; Wong, Susan; Vederas, John C., Journal of Organic Chemistry, 2005, 70(20), 7799-7809

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  rt → reflux
1.2 Reagents: Ethylenediaminetetraacetic acid ,  Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  3 h, pH 7 - 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Constructing thioether-tethered cyclic peptides via on-resin intra-molecular thiol-ene reaction
Zhao, Bingchuan; Zhang, Qingzhou; Li, Zigang, Journal of Peptide Science, 2016, 22(8), 540-544

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  0 °C; overnight, rt
المراجع
Macrocyclic BACE1 inhibitors with hydrophobic cross-linked structures: Optimization of ring size and ring structure
Otani, Takuya; Hattori, Yasunao; Akaji, Kenichi; Kobayashi, Kazuya, Bioorganic & Medicinal Chemistry, 2021, 52,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
1.2 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  rt
المراجع
Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams
Atmuri, N. D. Prasad; Lubell, William D., Journal of Organic Chemistry, 2015, 80(10), 4904-4918

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, pH 1 - 1.5, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5 - 9, rt
1.4 0 °C; 12 h, 0 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.4
المراجع
Prolonged stability by cyclization: Macrocyclic phosphino dipeptide isostere inhibitors of β-secretase (BACE1)
Huber, Timo; Manzenrieder, Florian; Kuttruff, Christian A.; Dorner-Ciossek, Cornelia; Kessler, Horst, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4427-4431

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  40 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6
المراجع
Parallel synthesis and biological evaluation of different sizes of bicyclo[2,3]-Leu-enkephalin analogues
Gu, Xuyuan; Ying, Jinfa; Min, Byoung; Cain, James P.; Davis, Peg; et al, Biopolymers, 2005, 80, 151-163

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  30 min, 75 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
1.3 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, 0 °C; overnight, rt
المراجع
Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa
Ng, Vivian; Kuehne, Sarah A.; Chan, Weng C., Chemistry - A European Journal, 2018, 24(36), 9136-9147

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  reflux
1.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  3 h, pH 7 - 8, rt
المراجع
Influence of α-methylation in constructing stapled peptides with olefin metathesis
Zhang, Qingzhou; Shi, Xiaodong; Jiang, Yanhong; Li, Zigang, Tetrahedron, 2014, 70(42), 7621-7626

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: L-Proline ,  2-Chlorobenzyl chloride ,  Potassium hydroxide Solvents: Methanol ;  60 °C; 24 h, 60 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.3 Reagents: 2-Aminobenzophenone ;  4 h, rt
1.4 Reagents: Potassium hydroxide ,  Nickel nitrate hexahydrate Solvents: Methanol ;  50 °C; 4 h, 50 °C
1.5 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  1 h, rt
1.6 Reagents: Acetic acid Solvents: Water ;  4 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  rt → 60 °C; overnight, 60 °C
1.8 Reagents: Sodium bicarbonate ,  Disodium EDTA dihydrate ;  20 min, pH 7 - 8, rt; rt → 0 °C
1.9 Solvents: 1,4-Dioxane ;  0 °C → rt; 12 h, rt
1.10 Reagents: Citric acid ;  pH 2 - 3, rt
المراجع
An in-tether sulfilimine chiral center induces helicity in short peptides
Lin, Huacan; Jiang, Yixiang; Zhang, Qingzhou; Hu, Kuan; Li, Zigang, Chemical Communications (Cambridge, 2016, 52(68), 10389-10391

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid Raw materials

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:851909-08-5)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
A863661
نقاء:99%
كمية:5g
الأسعار ($):528.0